N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-29-20-9-5-6-16-14-19(23(27)31-21(16)20)22(26)25-15-24(28,17-7-3-2-4-8-17)18-10-12-30-13-11-18/h2-9,14,18,28H,10-13,15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVBEENIKXWQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3CCOCC3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized via the condensation of salicylaldehyde with a suitable β-keto ester. The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, while the tetrahydropyran ring can be formed via an intramolecular cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups in the chromene core can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to induce apoptosis in various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
In these studies, the compound demonstrated significant antiproliferative effects, suggesting its potential as an effective therapeutic agent against multiple cancer types.
Antimicrobial Properties
Preliminary studies have also suggested that this compound may possess antimicrobial activity. Its structural features indicate potential effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight the compound's potential as a lead for developing new antimicrobial agents.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is crucial for optimizing its pharmacological properties. Modifications to its chemical structure can enhance its efficacy and selectivity against target cells.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxopyridine | Moderate anticancer activity | Different substituents affecting efficacy |
| Perampanel | Anticonvulsant | Action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity, while the tetrahydropyran ring can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The 2-oxo-2H-chromene scaffold is common among coumarin derivatives. Key structural differences arise from substituents on the chromene core and the carboxamide side chain:
Key Observations :
- The target compound combines a bulky tetrahydropyran ring with a hydroxy-phenyl group, likely enhancing hydrogen-bonding capacity and steric effects compared to simpler analogs like the 4-methoxyphenethyl derivative .
- Halogenation (e.g., 6-bromo substitution in ) increases molecular weight and may enhance lipophilicity or alter electronic properties for receptor binding.
- Polar substituents (e.g., acetamido in ) improve solubility but may reduce membrane permeability.
Comparison of Yields :
- Method B in achieved 86% yield for a sulfamoylphenyl derivative using reflux conditions, suggesting that optimized protocols are critical for high-efficiency synthesis.
Physicochemical Properties
- Melting Points : High melting points (>300°C for sulfamoylphenyl derivatives ) correlate with strong intermolecular hydrogen bonding, as seen in crystal structures of N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide .
- Solubility : Polar substituents (e.g., acetamido ) enhance aqueous solubility, whereas halogenated or bulky groups (e.g., tetrahydropyran in the target compound) may reduce it.
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 366.42 g/mol. The compound features a chromene backbone, which is known for its diverse biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl and methoxy groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting against cellular damage and may contribute to its antiproliferative effects .
- Antiproliferative Effects : Studies have shown that derivatives of similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, related carboxamides demonstrated selective cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 µM .
- Antibacterial Activity : The compound's structure suggests potential antibacterial properties, particularly against Gram-positive bacteria. Similar compounds have been reported to show effective inhibition against strains like Enterococcus faecalis .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Strong scavenging of free radicals | |
| Antiproliferative | IC50 against MCF-7: 3.1 µM | |
| Antibacterial | MIC against E. faecalis: 8 µM |
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Antioxidant Studies : Research has demonstrated that hydroxyl-substituted carboxamides exhibit pronounced antioxidant capacity in vitro, effectively reducing oxidative damage in cellular models .
- Anticancer Research : A study focused on the synthesis and evaluation of various benzimidazole derivatives found that modifications similar to those seen in the target compound resulted in significant antiproliferative activity across multiple cancer cell lines, indicating a promising therapeutic avenue for further exploration .
- Microbial Inhibition : The antibacterial properties of related compounds have been documented extensively, suggesting that the target compound may also possess similar capabilities, warranting further investigation into its efficacy against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
